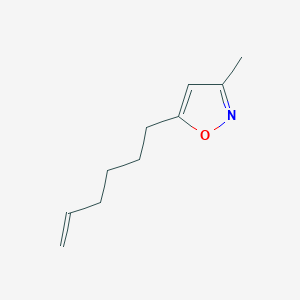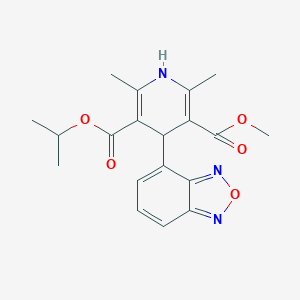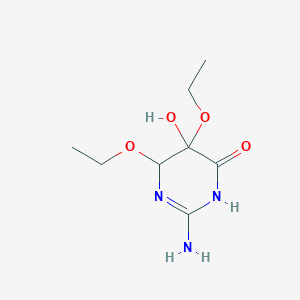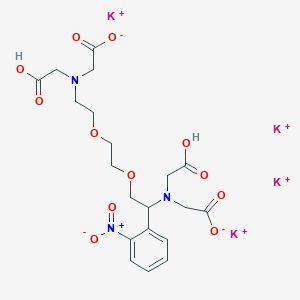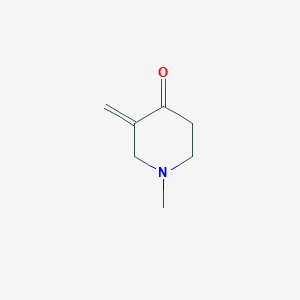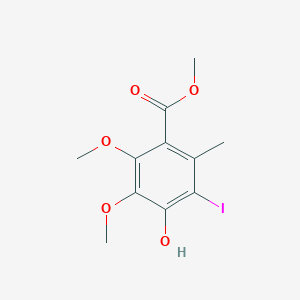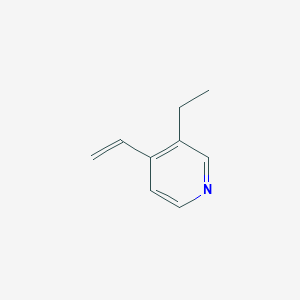
4-Ethenyl-3-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-3-ethylpyridine, also known as 4-vinyl-3-ethylpyridine (VEP), is a pyridine derivative that has gained significant attention in scientific research due to its unique chemical properties. VEP is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group in its chemical structure.
作用机制
The mechanism of action of VEP is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The vinyl group in VEP makes it highly reactive, and it can undergo a range of chemical reactions such as addition, substitution, and polymerization. VEP has also been shown to act as a nucleophile in some reactions, particularly in the presence of a Lewis acid catalyst.
生化和生理效应
VEP has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit some toxic effects in vitro. It has been reported to cause DNA damage and cell death in human cell lines, but the mechanism of toxicity is not well understood. VEP has also been shown to inhibit the growth of some bacterial strains, indicating its potential as an antimicrobial agent.
实验室实验的优点和局限性
VEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its reactivity makes it a useful tool for studying various chemical reactions. However, its high reactivity can also be a limitation, as it can quickly react with other compounds in the lab environment. VEP is also highly toxic and should be handled with care.
未来方向
There are several future directions for research on VEP. One area of interest is the development of new synthetic methods for VEP and its derivatives. Another area of research is the study of the reactivity and selectivity of VEP in organic reactions. Additionally, more research is needed to understand the biochemical and physiological effects of VEP and its potential as an antimicrobial agent.
合成方法
VEP can be synthesized by reacting 3-ethylpyridine with acetylene in the presence of a catalyst such as copper or palladium. The reaction takes place under high pressure and high temperature conditions and yields VEP as the main product. The purity of VEP can be improved by distillation or recrystallization.
科学研究应用
VEP has been extensively studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers, as a ligand in coordination chemistry, and as a building block in the synthesis of complex organic molecules. VEP has also been used as a model compound in the study of the reactivity and selectivity of vinylpyridines in organic reactions.
属性
CAS 编号 |
131665-69-5 |
|---|---|
产品名称 |
4-Ethenyl-3-ethylpyridine |
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC 名称 |
4-ethenyl-3-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3 |
InChI 键 |
AXSCUMTZULTSIN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C=C |
规范 SMILES |
CCC1=C(C=CN=C1)C=C |
同义词 |
Pyridine, 4-ethenyl-3-ethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



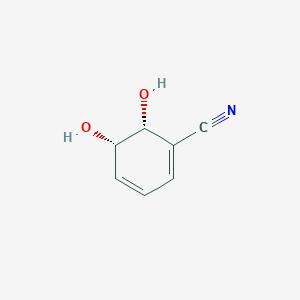
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
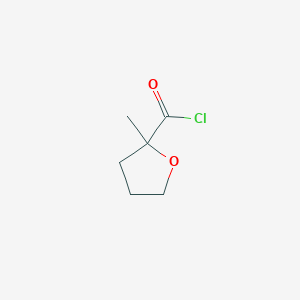
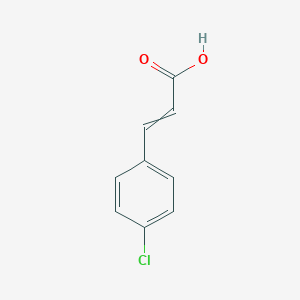
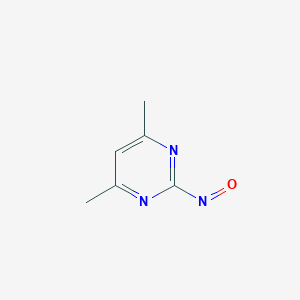
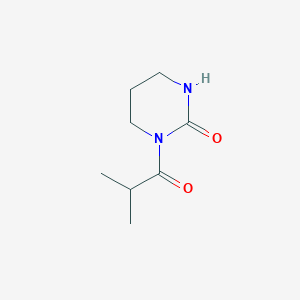
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
